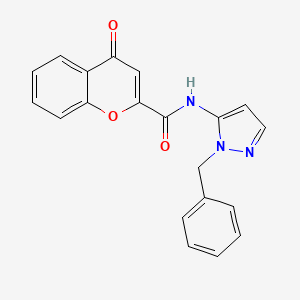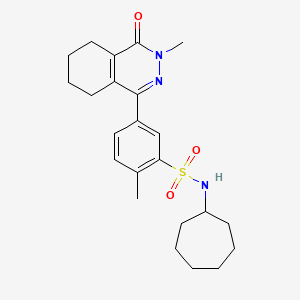![molecular formula C18H18ClN3O3 B14979272 2-(4-chloro-3-methylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B14979272.png)
2-(4-chloro-3-methylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-methylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a furan ring, and a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 3-methylphenol to yield 4-chloro-3-methylphenol. This intermediate is then reacted with an appropriate alkylating agent to form 2-(4-chloro-3-methylphenoxy)acetate.
Hydrazine Hydrate Treatment: The phenoxy acetate is treated with hydrazine hydrate to produce 2-(4-chloro-3-methylphenoxy)acetohydrazide.
Formation of the Pyrazole Ring: The acetohydrazide is then reacted with furan-2-carbaldehyde under acidic conditions to form the desired pyrazole ring, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-3-methylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furan-2,3-dione derivatives, while nucleophilic substitution of the chlorinated phenoxy group can produce a variety of substituted phenoxy derivatives .
Applications De Recherche Scientifique
2-(4-Chloro-3-methylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an antimicrobial and anthelmintic agent.
Biology: The compound’s ability to interact with biological targets makes it a valuable tool in studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique chemical properties make it suitable for use in the synthesis of other complex organic molecules, which can be utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chloro-3-methylphenoxy)acetohydrazide: This compound shares the phenoxy and chlorinated aromatic ring but lacks the pyrazole and furan moieties.
4-Chloro-3-methylphenoxyacetic acid: Similar in structure but without the pyrazole and furan rings.
Furan-2-carbaldehyde derivatives: Compounds containing the furan ring but differing in the substituents attached to the ring.
Uniqueness
The uniqueness of 2-(4-chloro-3-methylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the chlorinated phenoxy group, furan ring, and pyrazole moiety allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C18H18ClN3O3 |
|---|---|
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
2-(4-chloro-3-methylphenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]propanamide |
InChI |
InChI=1S/C18H18ClN3O3/c1-12-10-14(5-6-16(12)19)25-13(2)18(23)21-17-7-8-20-22(17)11-15-4-3-9-24-15/h3-10,13H,11H2,1-2H3,(H,21,23) |
Clé InChI |
UZCPMKLQAVHSNC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC=NN2CC3=CC=CO3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dichloro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B14979199.png)
![N-isopropyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14979202.png)
![6,8-Dimethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14979204.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide](/img/structure/B14979210.png)
![3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-[2-(methylsulfanyl)phenyl]propanamide](/img/structure/B14979212.png)
![2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14979219.png)
![2-[3-(Dimethylamino)propyl]-1-(3-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14979228.png)
![3-chloro-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B14979239.png)
![N-(4-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B14979242.png)
![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B14979249.png)
![2-ethyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B14979260.png)
![2-(4-fluorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B14979261.png)

